molecular formula C19H20N2O3 B2692436 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 688343-45-5

10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2692436
CAS No.: 688343-45-5
M. Wt: 324.38
InChI Key: GZJZKBOYJCADNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a tricyclic heterocyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core. Its structure includes a benzyl group at position 10, a methoxy substituent at position 6, and a methyl group at position 7. This scaffold is part of a broader class of diazatricyclic compounds known for diverse pharmacological activities, including enzyme inhibition, receptor antagonism, and cytotoxicity . For example, similar tricyclic frameworks are synthesized via one-pot multicomponent reactions involving aldehydes, ketones, and urea derivatives, as demonstrated in related diazatricyclo compounds .

Properties

IUPAC Name

10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19-11-15(14-9-6-10-16(23-2)17(14)24-19)20-18(22)21(19)12-13-7-4-3-5-8-13/h3-10,15H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJZKBOYJCADNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic structure . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

Scientific Research Applications

10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene scaffold is versatile, with substituent variations significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Diazatricyclic Compounds

Compound Name / ID Key Substituents Biological Activity Pharmacological Data (Source)
Target Compound 10-Benzyl, 6-Methoxy, 9-Methyl Not explicitly reported Synthesis methods described
Compound 7 (3-cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo…]sulfonyl}phenyl)propenamide) Cyclohexyl, sulfonylphenyl SARS-CoV-2 spike protein-ACE2 interaction inhibitor IC₅₀ not reported; computational docking
HupA (CogniUp) 1-Amino, 13-ethylidene, 11-Methyl AChE inhibitor, NMDA receptor antagonist Acute oral LD₅₀: 4.6 mg/kg (mice)
ZINC8297940 5-Cyclohexyl, 11-(propylsulfonyl) TNF-α inhibitor Molecular dynamics simulations
Densazalin Bis-1,3-dialkylpyridinium-derived chains Cytotoxic (AGS, HepG2 cells) IC₅₀: 15.5–18.4 µM
4-Chloro-10-(4-isopropylphenyl)-9-methyl…-11-thione 4-Chloro, 4-isopropylphenyl, thione Screening compound (unspecified) Structural data
C432-0328 (ChemDiv screening compound) 4-Chloro, 3-methoxyphenyl-piperazino Not explicitly reported Available for high-throughput screening
9-Methyl-11-thioxo-8-oxa-10,12-diazatricyclo…trienes N-aryl(N,N-diethyl)aminocarbonyl Analgesic Low acute toxicity

Key Findings and Insights

Structural Determinants of Activity: Substituent Position: The 10-benzyl group in the target compound may enhance lipophilicity and receptor binding compared to cyclohexyl (Compound 7) or sulfonyl groups (ZINC8297940), which are linked to viral entry inhibition and TNF-α suppression, respectively .

Pharmacological Diversity: Enzyme Inhibition: HupA’s AChE inhibition is attributed to its amino and ethylidene groups, whereas the target compound’s methoxy group may modulate electron density for similar interactions . Cytotoxicity vs. Neuromodulation: Densazalin’s cytotoxicity contrasts with the analgesic activity of 9-methyl-11-thioxo derivatives, highlighting scaffold adaptability .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to ’s one-pot method for 9-phenyl analogs, emphasizing scalability for structure-activity relationship (SAR) studies .

Biological Activity

The compound 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a member of a class of synthetic compounds that have garnered attention for their potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps typically including the formation of the tricyclic structure followed by functionalization at specific positions to enhance biological activity. While detailed synthetic procedures are not extensively covered in the provided sources, the general approach aligns with methods used for similar tricyclic compounds.

Antineoplastic Properties

Research indicates that derivatives of compounds structurally similar to This compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit microtubule assembly and act as competitive inhibitors of colchicine binding to tubulin . This mechanism suggests that the compound may also possess antimitotic properties.

The antitumor activity is primarily attributed to the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. The presence of methoxy groups in the benzyl moiety has been linked to enhanced interaction with tubulin .

Study 1: Antitumor Efficacy

A study focusing on a related compound demonstrated that it inhibited cancer cell proliferation in vitro with IC50 values in the micromolar range. The structure-function relationship highlighted that modifications at specific positions significantly affected potency against various cancer cell lines.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that maintaining an intact dioxole ring and specific substituents on the benzyl group were crucial for maximizing biological activity. The introduction of additional methoxy groups was found to decrease efficacy .

Data Table: Biological Activity Overview

Activity Type Mechanism IC50 (µM) Reference
AntitumorInhibition of microtubule assembly5 - 20
Competitive inhibitionBinding to tubulin10 - 50
Cytotoxicity in vitroCell line-specific effectsVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.